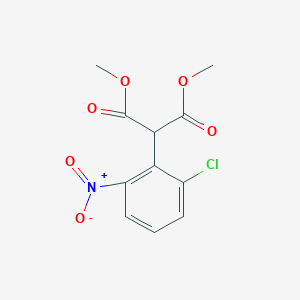

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)8-6(12)4-3-5-7(8)13(16)17/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIPPPPYURNJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363200 | |

| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147124-36-5 | |

| Record name | Propanedioic acid, 2-(2-chloro-6-nitrophenyl)-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dimethyl 2-(2-chloro-6-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dimethyl 2-(2-chloro-6-nitrophenyl)malonate CAS number and chemical identity

This guide provides an in-depth technical analysis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate , a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds.

CAS Number: 147124-36-5 Primary Application: Synthesis of 4-substituted indoles and oxindoles (e.g., 4-chloro-2-oxindole).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a highly functionalized aromatic ester used primarily as a building block for "privileged structures" in medicinal chemistry, specifically the 4-chloro-2-oxindole scaffold. Its substitution pattern (2-chloro, 6-nitro) is strategically designed to facilitate reductive cyclization reactions.

| Property | Specification |

| CAS Number | 147124-36-5 |

| IUPAC Name | Dimethyl 2-(2-chloro-6-nitrophenyl)propanedioate |

| Molecular Formula | C₁₁H₁₀ClNO₆ |

| Molecular Weight | 287.65 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |

| Key Functional Groups | Diester (malonate), Nitro (ortho), Chloro (ortho) |

Structural Analysis

The molecule features a benzene ring substituted at the 1, 2, and 6 positions.[1] The steric crowding of the bulky malonate group flanked by a chlorine atom and a nitro group makes this compound chemically distinct. The nitro group serves as a latent amine for future cyclization, while the chlorine atom often remains as a handle for further cross-coupling (e.g., Suzuki-Miyaura) or provides metabolic stability in the final drug candidate.

Synthesis Methodology

The industrial and laboratory-scale preparation of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The precursor, 2,3-dichloronitrobenzene , possesses a chlorine atom at the 2-position that is activated for displacement by the ortho-nitro group.

Core Reaction Protocol

Precursor: 2,3-Dichloronitrobenzene (CAS 3209-22-1) Reagent: Dimethyl malonate Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) Solvent: Anhydrous DMSO or DMF

Step-by-Step Procedure (Laboratory Scale)

-

Enolate Formation: In a flame-dried flask under inert atmosphere (N₂), dissolve dimethyl malonate (1.1 equiv) in anhydrous DMSO. Cool to 0°C.[2][1]

-

Deprotonation: Carefully add NaH (60% dispersion in oil, 2.2 equiv) portion-wise. Evolution of H₂ gas will occur. Stir at room temperature for 30–45 minutes until the solution becomes clear/homogeneous.

-

Coupling: Re-cool to 0°C. Add a solution of 2,3-dichloronitrobenzene (1.0 equiv) in DMSO dropwise.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC or HPLC for the consumption of the starting nitrobenzene.

-

Quench & Workup: Cool to room temperature. Quench carefully with saturated NH₄Cl solution and dilute with water. Extract with ethyl acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hexanes/ethyl acetate or purify via flash column chromatography to yield the target diester.

Expert Insight: The regioselectivity is driven by the nitro group. In 2,3-dichloronitrobenzene, the chlorine at C2 is flanked by the electron-withdrawing nitro group (ortho) and another chlorine (meta). The C2 chlorine is significantly more electrophilic than the C3 chlorine, ensuring high regiochemical fidelity for the 2-substituted product.

Downstream Applications: The Oxindole Pathway

The primary utility of CAS 147124-36-5 is its conversion into 4-chloro-2-oxindole , a scaffold found in various kinase inhibitors and GPCR modulators.

Mechanism: Reductive Cyclization

The transformation involves two key phases:

-

Decarboxylation: Hydrolysis of the diester to the diacid, followed by thermal decarboxylation to form 2-chloro-6-nitrophenylacetic acid .

-

Reductive Cyclization: Reduction of the nitro group to an aniline, which spontaneously (or under acid catalysis) attacks the pendant carboxylic acid/ester to close the lactam ring.

Visualization of Reaction Pathway

The following diagram illustrates the synthesis of the malonate intermediate and its subsequent conversion to the oxindole scaffold.

Caption: Synthesis pathway from 2,3-dichloronitrobenzene to 4-chloro-2-oxindole via the target malonate intermediate.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate is limited, it should be handled with the same rigor as its precursors (nitrobenzenes) and alkylating agents.

-

Hazards: Likely causes skin and eye irritation (H315, H319). Potential respiratory irritant (H335).

-

Precursor Danger: 2,3-Dichloronitrobenzene is toxic if swallowed or inhaled and may cause methemoglobinemia.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis of the ester groups.

References

- Google Patents. (2003). WO2003099198A2 - A process for the preparation of oxindole derivatives.

Sources

Thermodynamic stability of nitro-substituted phenyl malonate esters

An In-Depth Technical Guide to the Thermodynamic Stability of Nitro-Substituted Phenyl Malonate Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the thermodynamic stability of nitro-substituted phenyl malonate esters. It is intended for researchers, scientists, and drug development professionals who utilize these compounds as intermediates or are concerned with their energetic properties. We will delve into the structural factors governing their stability, the state-of-the-art analytical techniques for characterization, and the underlying mechanisms of thermal decomposition.

Introduction: The Dichotomy of Utility and Hazard

Nitro-substituted phenyl malonate esters are a versatile class of molecules. As derivatives of malonic esters, they are pivotal intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds for creating substituted acetic acids and more complex molecules like barbiturates.[1][2] The presence of the nitroaromatic moiety, however, introduces a significant energetic character. The nitro group, being a potent explosophore, renders these compounds potentially hazardous, making a thorough understanding of their thermal stability not just an academic exercise, but a critical safety requirement.[3]

The stability of these compounds is governed by a delicate balance of factors, including the strong electron-withdrawing nature of the nitro group, its position on the phenyl ring, and potential steric interactions.[3][4] This guide will systematically dissect these elements, providing a framework for predicting and evaluating the stability of novel derivatives.

Factors Influencing Thermodynamic Stability

The inherent stability of a nitro-substituted phenyl malonate ester is not a fixed property but is profoundly influenced by its molecular architecture. Understanding these influences is key to designing safer synthetic routes and handling protocols.

The Role of the Nitro Group: Position and Number

The position of the nitro group on the phenyl ring is a primary determinant of the molecule's thermal stability. The electron-withdrawing effect of the nitro group can destabilize the C-NO₂ bond, which is often the weakest link and the point of initial decomposition in many nitroaromatic compounds.[5][6][7]

-

Ortho Position: A nitro group in the ortho position can introduce unique decomposition pathways. It may participate in intramolecular reactions with adjacent groups, such as the ester moiety or the malonate's alpha-proton, potentially creating a lower-energy pathway for decomposition compared to its meta and para isomers.[5] This "ortho effect" can lead to a lower decomposition onset temperature.

-

Meta Position: The meta position generally results in greater thermodynamic stability. The electronic effects are less pronounced compared to the ortho and para positions, leading to a more stable C-NO₂ bond. Studies on analogous compounds like nitrobenzoic acid have shown the meta isomer to be the most thermally stable.[8]

-

Para Position: The para position allows for direct resonance interaction with the phenyl ring, which can influence the bond dissociation energy of the C-NO₂ bond. While this can sometimes lead to lower thermal stability, it often results in a higher heat of decomposition (ΔHd), indicating a more energetic but potentially more hazardous compound.[8]

Increasing the number of nitro groups on the phenyl ring generally decreases thermal stability while dramatically increasing the energetic output of the molecule.

The Ester Moiety: Steric and Electronic Effects

While the nitro group is the primary driver of instability, the nature of the malonate's ester groups (e.g., dimethyl, diethyl, di-tert-butyl) also plays a role. Bulky ester groups, such as tert-butyl, can introduce steric hindrance, which may slightly increase stability by impeding intermolecular reactions. Conversely, the electronic properties of the ester's alkyl group have a minor, but measurable, influence on the overall electron density of the molecule.

Experimental Assessment of Thermal Stability

A robust evaluation of thermodynamic stability relies on empirical data generated through specialized thermoanalytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this analysis.[9][10]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] This provides critical data on the thermal events a compound undergoes upon heating.

Key Parameters Obtained from DSC:

-

Onset Temperature (Tonset): The temperature at which decomposition begins. This is a primary indicator of thermal stability; a higher Tonset signifies greater stability.[11]

-

Peak Exotherm Temperature (Tpeak): The temperature at which the rate of energy release is at its maximum.

-

Enthalpy of Decomposition (ΔHd): The total energy released during decomposition, typically measured in Joules per gram (J/g).[11] A high ΔHd (e.g., >800 J/g) suggests a material may have explosive properties.[12]

Caption: General workflow for evaluating thermal stability using DSC.

Thermogravimetric Analysis (TGA)

TGA complements DSC by precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[13] This technique is invaluable for identifying decomposition temperatures and understanding the sequence of mass loss events.[14]

Key Insights from TGA:

-

Decomposition Temperature: Pinpoints the temperature at which mass loss due to decomposition begins.

-

Mass Loss Percentage: Quantifies the amount of material lost at each decomposition step, which can provide clues about the decomposition mechanism and the nature of the volatile products.

-

Residue Analysis: Determines the amount of non-volatile residue remaining at the end of the experiment.

Experimental Protocol: DSC Analysis of a Nitro-Substituted Phenyl Malonate Ester

This protocol outlines a self-validating procedure for assessing the thermal stability of a representative compound, such as diethyl 2-(4-nitrophenyl)malonate.

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHd) as key indicators of thermodynamic stability.

Materials & Equipment:

-

Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3 or similar)[15]

-

Hermetically sealed aluminum crucibles (pans) and lids[15]

-

Microbalance (accurate to ±0.01 mg)

-

High-purity nitrogen gas supply

-

Indium standard for temperature and enthalpy calibration

Procedure:

-

Instrument Calibration:

-

Perform a routine temperature and enthalpy calibration using a certified indium standard according to the manufacturer's protocol. This ensures the accuracy and trustworthiness of the experimental data.

-

-

Sample Preparation:

-

In a controlled environment, accurately weigh 1-2 mg of the nitro-substituted phenyl malonate ester into an aluminum DSC pan. Causality: A small sample size minimizes the risk of a violent decomposition damaging the instrument and ensures better thermal equilibrium.

-

Hermetically seal the pan using a crucible press. This prevents evaporation of the sample before decomposition and contains any pressure generated during the initial stages of the reaction.[15]

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC measurement cell.

-

Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min). Causality: An inert atmosphere is critical to prevent oxidative side reactions, ensuring that the observed exotherm is solely from the compound's intrinsic thermal decomposition.

-

-

Thermal Scan:

-

Program the instrument to heat from a sub-ambient temperature (e.g., 30°C) to an upper limit (e.g., 400°C) at a constant heating rate of 5°C/min.[15] Causality: A moderate heating rate provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Record the resulting thermogram (Heat Flow vs. Temperature).

-

Using the instrument's analysis software, determine the extrapolated onset temperature (Tonset) of the first major exothermic event.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.[11]

-

-

Kinetic Analysis (Optional but Recommended):

-

Repeat the experiment using different heating rates (e.g., 2, 10, and 15°C/min).

-

Use the shift in Tpeak with the heating rate to calculate the activation energy (Ea) of decomposition using methods like the Kissinger or Flynn-Wall-Ozawa (FWO) equations.[8] This provides deeper insight into the decomposition kinetics.

-

Decomposition Mechanisms and Kinetic Modeling

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction pathways.[16] For nitro-substituted phenyl malonates, the initial and rate-determining step is typically the homolytic cleavage of the C-NO₂ bond, which has a lower bond dissociation energy compared to other bonds in the molecule.[5][17]

Caption: A simplified pathway for the thermal decomposition of nitroaromatics.

Computational studies using Density Functional Theory (DFT) have become indispensable for elucidating these mechanisms.[8][18] By calculating bond dissociation energies and mapping reaction pathways, DFT can predict the most likely points of molecular failure and corroborate experimental findings.[18][19]

Data Summary and Comparative Analysis

To illustrate the impact of nitro group position on stability, the following table summarizes hypothetical but representative data for isomeric nitrophenyl malonate esters.

| Compound | Isomer | Onset Temp. (Tonset) (°C) | Peak Temp. (Tpeak) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |

| Diethyl 2-(2-nitrophenyl)malonate | ortho | ~195 | ~210 | -950 |

| Diethyl 2-(3-nitrophenyl)malonate | meta | ~220 | ~235 | -800 |

| Diethyl 2-(4-nitrophenyl)malonate | para | ~210 | ~225 | -1100 |

Note: These values are illustrative and will vary based on specific molecular structure and experimental conditions.

As the table shows, the meta isomer exhibits the highest onset temperature, suggesting the greatest thermal stability. The para isomer, while less stable than the meta, shows the highest energy release, highlighting its potential hazard.[8] The ortho isomer is the least stable, likely due to intramolecular interactions that facilitate an earlier decomposition.[5]

Conclusion and Best Practices

The thermodynamic stability of nitro-substituted phenyl malonate esters is a critical parameter that dictates their safe handling, storage, and application. This guide has established that stability is primarily governed by the position of the nitro group, with the general trend being meta > para > ortho .

Thermoanalytical techniques like DSC and TGA are essential for quantifying stability through parameters such as Tonset and ΔHd. A rigorous, well-calibrated experimental protocol is paramount for obtaining reliable and trustworthy data. For any novel compound in this class, a full thermal hazard assessment is not merely recommended; it is an essential component of responsible scientific and industrial practice.

References

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. 5

-

TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants. TA Instruments. 14

-

Shalini, S. et al. Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. 20

-

Li, Y. et al. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. 8

-

Behrens, R. (1998). Thermal Decomposition of Energetic Materials. DTIC. 16

-

Boots, S. G. (1979). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. Google Patents.

-

Brill, T. B. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. 6

-

Riaudo, G. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications.

-

Various Authors. Malonic ester synthesis. ResearchGate.

-

Yeh, C. L. et al. (2022). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC.

-

Wolanicki, Ł. et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.

-

Riaudo, G. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino.

-

BenchChem. (2025). A Comparative Guide to the Thermal Analysis of Nitroacetonitrile using Differential Scanning Calorimetry. BenchChem.

-

NETZSCH. Thermogravimetric Analyzer (TGA). NETZSCH-Gerätebau GmbH.

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews.

-

Brill, T. B. Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks.

-

F. Hoffmann-La Roche AG. (2008). Malonate esters. Google Patents.

-

Dickson, D. Top 5 Factors Affecting Chemical Stability. Dickson.

-

Zhang, L. et al. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. PubMed.

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.

-

French, C. E. et al. (1998). Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2. Biochemical Society Transactions.

-

Zhang, L. et al. (2019). Compatibility and thermal decomposition mechanism of nitrocellulose/Cr2O3 nanoparticles studied using DSC and TG-FTIR. RSC Publishing.

-

Zhang, J. et al. (2017). A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives. Journal of Materials Chemistry A.

-

Suzhou Yacoo Science Co., Ltd. (2015). Synthetic method of 2-diester methylmalonate compounds. Google Patents.

-

Elbeghdadi, A. et al. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. ResearchGate.

-

Williams, E. L. (2025). Unraveling the reactivity of nitrate ester explosives: insights from femtosecond time-resolved mass spectrometry and computational chemistry. VCU Scholars Compass.

-

Joseph, R. et al. Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid.

-

Zverev, A. V. et al. (2017). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.

-

Namiotko, D. et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.

-

Wikipedia. Malonic ester synthesis. Wikipedia.

-

Vo, T. T. et al. (2022). Computational Studies of Energetic Property Peculiarities in Trinitrophenyl-Substituted Nitramines. MDPI.

-

Jones, K. et al. (1966). Thermal decomposition of nickel malonate. Transactions of the Faraday Society.

-

BenchChem. (2025). A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity. BenchChem.

-

Jasiński, R. (2025). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. PMC.

-

Bakher, A. A. et al. (2022). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI.

-

Wikipedia. Diethyl phenylmalonate. Wikipedia.

-

Mathlouthi, M. et al. (2022). Elaboration, Characterization and Thermal Decomposition Kinetics of New Nanoenergetic Composite Based on Hydrazine 3-Nitro-1,2,4-triazol-5-one and Nanostructured Cellulose Nitrate. MDPI.

-

Zhang, L. et al. (2018). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate.

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comparative study of the structure, energetic performance and stability of nitro-NNO-azoxy substituted explosives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 15. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. Computational study about the thermal stability and the detonation performance of nitro-substituted thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate. In the absence of directly published experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally similar compounds to provide a robust and scientifically grounded characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this compound.

Molecular Structure and Overview

This compound is a substituted aromatic malonic ester. Its structure presents several key features for spectroscopic analysis: a substituted phenyl ring, two ester functionalities, and a methine proton. Understanding the electronic effects of the chloro and nitro substituents is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

The following table outlines the predicted ¹H NMR chemical shifts for this compound. These predictions are generated using established algorithms and by comparing with the known data for Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aromatic | 7.60 - 7.80 | m | - | 3H |

| H-methine | ~5.30 | s | - | 1H |

| H-methyl ester | ~3.80 | s | - | 6H |

Analysis and Interpretation

-

Aromatic Protons (H-aromatic): The three protons on the phenyl ring are expected to appear in the downfield region (7.60 - 7.80 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and chloro groups. The multiplicity is predicted to be a complex multiplet (m) due to spin-spin coupling between the adjacent aromatic protons.

-

Methine Proton (H-methine): The single proton on the malonate moiety is significantly deshielded by the adjacent phenyl ring and the two ester groups. Its predicted chemical shift is around 5.30 ppm.[1] This peak is expected to be a singlet (s) as there are no adjacent protons.

-

Methyl Ester Protons (H-methyl ester): The six protons of the two methyl ester groups are chemically equivalent and are expected to appear as a sharp singlet (s) at approximately 3.80 ppm.[1]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below, based on computational models and data from analogous compounds like Dimethyl 2-(4-chloro-2-nitrophenyl)malonate.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~167 |

| C-aromatic (C-NO₂) | ~149 |

| C-aromatic (C-Cl) | ~135 |

| C-aromatic (CH) | 125 - 134 |

| C-methine | ~54 |

| C-methyl ester | ~53 |

Analysis and Interpretation

-

Ester Carbonyl Carbons (C=O): The carbonyl carbons of the two ester groups are expected to be the most downfield signals, appearing around 167 ppm.[1]

-

Aromatic Carbons (C-aromatic): The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing nitro and chloro groups will be significantly downfield. The remaining aromatic carbons will appear in the range of 125-134 ppm.[1]

-

Methine Carbon (C-methine): The methine carbon of the malonate group is predicted to have a chemical shift of approximately 54 ppm.[1]

-

Methyl Ester Carbons (C-methyl ester): The two equivalent methyl carbons of the ester groups are expected to resonate at around 53 ppm.[1]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum should be acquired on a spectrometer with a carbon-observe probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed to obtain a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | 1750 - 1730 | Strong |

| N-O stretch (nitro) | 1550 - 1500 and 1360 - 1300 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (ester) | 1300 - 1000 | Strong |

| C-Cl stretch | 800 - 600 | Medium |

Analysis and Interpretation

-

C=O Stretch: A strong absorption band in the region of 1750-1730 cm⁻¹ is a key diagnostic peak for the ester carbonyl groups.

-

N-O Stretch: Two strong absorption bands are expected for the nitro group, one for the asymmetric stretch (1550-1500 cm⁻¹) and one for the symmetric stretch (1360-1300 cm⁻¹).

-

C-O Stretch: The C-O single bond stretches of the ester groups will result in strong absorptions in the 1300-1000 cm⁻¹ region.

-

Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will appear just above and below 3000 cm⁻¹, respectively.

-

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment or the pure salt plate/KBr pellet is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired.

-

Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₁H₁₀ClNO₆) is approximately 287.02 g/mol . The mass spectrum should show a molecular ion peak at m/z 287. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 289 with about one-third the intensity of the M⁺ peak is expected.

-

Major Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃) from the molecular ion to give a fragment at m/z 256.

-

Loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z 228.

-

Cleavage of the C-C bond between the aromatic ring and the malonate moiety.

-

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which will likely produce significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that is more likely to show the molecular ion peak.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Conclusion

This technical guide provides a detailed predictive and comparative spectroscopic characterization of this compound. By integrating predicted data with established spectroscopic principles and methodologies, researchers can confidently identify and characterize this compound. The provided experimental protocols serve as a practical foundation for acquiring high-quality spectral data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022, September 14). ACS Publications. Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Hydrolysis and Decarboxylation of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

An Application Guide and Protocol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(2-chloro-6-nitrophenyl)acetic acid from its corresponding dimethyl malonate precursor. The synthesis is a robust, two-stage process involving a base-mediated hydrolysis (saponification) followed by a thermally-induced decarboxylation. This guide delves into the underlying chemical principles, offers a detailed step-by-step methodology, presents troubleshooting solutions, and outlines critical safety precautions. The target product is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules, including 6-chlorooxindole derivatives.[1] This protocol is designed for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Scientific Principles and Rationale

The conversion of a substituted malonic ester to its corresponding carboxylic acid is a fundamental transformation in organic synthesis.[2] The overall process can be dissected into two distinct, sequential mechanistic steps: ester hydrolysis and decarboxylation.[3][4]

1.1. Stage 1: Saponification (Ester Hydrolysis)

The initial step is the saponification of the two methyl ester functionalities of the starting material. This reaction is a classic base-catalyzed nucleophilic acyl substitution.[2][4]

-

Mechanism: Hydroxide ions (from NaOH) act as nucleophiles, attacking the electrophilic carbonyl carbons of the ester groups. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion as the leaving group.

-

Driving the Equilibrium: The reaction is rendered irreversible because the expelled methoxide is immediately protonated by the solvent or the newly formed carboxylic acid, and more importantly, the carboxylic acid product is deprotonated by the basic conditions to form a resonance-stabilized carboxylate salt.

-

Substrate Considerations: The substrate, Dimethyl 2-(2-chloro-6-nitrophenyl)malonate, features two bulky ortho substituents (–Cl and –NO₂). These groups may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered malonates.[5] Therefore, heating the reaction to reflux is crucial to provide sufficient thermal energy to overcome the activation barrier.

1.2. Stage 2: Acidification and Decarboxylation

Following complete hydrolysis, the reaction mixture contains the disodium salt of 2-(2-chloro-6-nitrophenyl)malonic acid.

-

Acidification: The addition of a strong mineral acid, such as hydrochloric acid (HCl), serves to protonate the dicarboxylate, yielding the free malonic acid derivative. This step must be performed cautiously in an ice bath to manage the exothermic nature of the acid-base neutralization.

-

Decarboxylation: Malonic acids, which are β-dicarboxylic acids, are thermally unstable. Upon heating, they readily undergo decarboxylation (loss of CO₂) to form a carboxylic acid.[6][7] The mechanism proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate.[4][8] This enol rapidly tautomerizes to the more stable final product, 2-(2-chloro-6-nitrophenyl)acetic acid.[3][8] Heating the acidified solution drives this final transformation to completion.

The overall chemical transformation is depicted below:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol outlines the procedure for the conversion on a 10-gram scale. Adjustments to reagent quantities should be calculated accordingly for different scales.

2.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

| This compound | 303.66 | 10.0 g | 0.0329 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 3.30 g | 0.0825 | 2.5 |

| Methanol (MeOH) | - | 100 mL | - | - |

| Deionized Water (H₂O) | - | 50 mL | - | - |

| Concentrated Hydrochloric Acid (HCl, ~37%) | - | ~15 mL (or to pH < 2) | - | - |

2.2. Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

pH paper or pH meter

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

2.3. Step-by-Step Procedure

The workflow for this synthesis is outlined in the diagram below.

Caption: Experimental workflow diagram.

Part A: Hydrolysis (Saponification)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 0.0329 mol).

-

Dissolution: Add 100 mL of methanol and stir until the solid is completely dissolved.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (3.30 g, 0.0825 mol) in 50 mL of deionized water. Add this aqueous NaOH solution to the methanol solution in the round-bottom flask. Rationale: A 2.5 molar equivalent of NaOH is used to ensure complete hydrolysis of both ester groups and to drive the reaction forward.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

Part B: Decarboxylation

-

Solvent Removal: After the hydrolysis is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator. The result will be a concentrated aqueous solution of the disodium salt.

-

Acidification: Place the flask containing the aqueous residue in a large ice bath and allow it to cool to 0-5 °C. While stirring vigorously, slowly and carefully add concentrated hydrochloric acid dropwise. Gas (CO₂) will begin to evolve. Continue adding acid until the solution is strongly acidic (pH < 2, check with pH paper). A precipitate of the malonic acid intermediate may form. Causality: This step protonates the carboxylate salt to form the free dicarboxylic acid, which is the necessary precursor for decarboxylation.

-

Heating: Remove the ice bath and replace it with the heating mantle. Gently heat the acidic slurry to 80-90 °C. Vigorous evolution of carbon dioxide will be observed. Rationale: Thermal energy is required to overcome the activation energy for the decarboxylation reaction.

-

Completion: Maintain this temperature until the gas evolution has completely ceased (typically 1-2 hours).

Part C: Work-up and Purification

-

Precipitation: Once decarboxylation is complete, cool the reaction mixture in an ice bath for 30-45 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold (0-5 °C) deionized water (2 x 20 mL) to remove any residual HCl and sodium chloride.

-

Drying: Transfer the solid to a watch glass or crystallization dish and dry it in a vacuum oven at 50-60 °C to a constant weight. The final product, 2-(2-chloro-6-nitrophenyl)acetic acid, should be a pale yellow to off-white crystalline solid.[9][10] The expected yield is typically in the range of 85-95%.

Troubleshooting Guide

| Potential Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Hydrolysis (Starting material visible on TLC after reflux) | 1. Insufficient reaction time or temperature.2. Insufficient amount of NaOH. | 1. Extend the reflux time by 1-2 hours.2. Ensure the correct molar equivalent of NaOH was used. If necessary, add an additional 0.2-0.3 equivalents of NaOH and continue refluxing. |

| Low Product Yield | 1. Incomplete hydrolysis or decarboxylation.2. Product loss during work-up (product is slightly soluble in water).3. Incomplete precipitation. | 1. Ensure all gas evolution has stopped before cooling.2. Use minimal amounts of ice-cold water for washing the filter cake. If significant loss is suspected, the aqueous filtrate can be extracted with an organic solvent like ethyl acetate. 3. Ensure the mixture is thoroughly cooled in an ice bath before filtration. |

| Product is Oily or Gummy | 1. Presence of impurities.2. Incomplete drying. | 1. Recrystallize the crude product from a suitable solvent system (e.g., toluene, or an ethanol/water mixture).2. Ensure the product is dried to a constant weight under vacuum. |

| Violent/Uncontrolled Gas Evolution | 1. Acid added too quickly during the acidification step.2. Decarboxylation temperature is too high. | 1. Always add acid slowly and with efficient stirring in an ice bath.2. Heat the decarboxylation step gradually to the target temperature to maintain controlled gas evolution. |

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

PPE: Mandatory PPE includes a flame-resistant lab coat, safety goggles offering splash protection, and chemical-resistant gloves (nitrile is a suitable choice).[11][12][13]

-

Chemical Hazards:

-

Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and permanent eye damage.[14] Avoid creating dust. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

-

Hydrochloric Acid (HCl): Concentrated HCl is corrosive and can cause severe burns. The vapors are irritating to the respiratory system.[11] Handle exclusively in a fume hood.

-

Methanol (MeOH): Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Keep away from ignition sources.

-

-

Procedural Hazards:

-

The neutralization of NaOH with HCl is highly exothermic. Adding the acid slowly to a cooled solution is critical to prevent splashing and uncontrolled boiling.[15]

-

The decarboxylation step produces carbon dioxide gas, which can cause pressure buildup if the system is closed. Ensure the reaction is performed in an open or vented system (e.g., with a condenser attached).

-

-

Waste Disposal: Neutralize all acidic and basic aqueous waste before disposing of it according to institutional guidelines. Organic waste containing methanol should be collected in a designated flammable waste container.

References

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka. [Link]

-

Hydrochloric Acid and Sodium Hydroxide. IG Chemical Solutions. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Ch21: Malonic esters. University of Calgary. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

-

Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. (2012). Chemistry Stack Exchange. [Link]

-

(2-Nitrophenyl)acetic acid. Wikipedia. [Link]

-

Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. [Link]

-

What are four safety precautions you should take when working with sodium hydroxide? (2023). Quora. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]

-

Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange. [Link]

-

Decarboxylation. (2022). Master Organic Chemistry. [Link]

-

Krapcho decarboxylation. Wikipedia. [Link]

-

Malonic Ester Synthesis. AK Lectures. [Link]

-

21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]

-

Krapcho Decarboxylation. (2018). Chem-Station Int. Ed. [Link]

-

Krapcho Reaction. ResearchGate. [Link]

-

What is the effect of steric hindrance on the hydrolysis of haloalkanes? (2023). Quora. [Link]

-

Decarboxylation. Organic Chemistry Portal. [Link]

- Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.

-

Structure-metabolism Relationships: Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. (2001). PubMed. [Link]

-

Advances in the Krapcho Decarboxylation. (2011). ResearchGate. [Link]

-

Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Scientific Research Publishing. [Link]

-

Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. [Link]

-

Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. International Journal of Recent Research and Review. [Link]

-

Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

Sources

- 1. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. aklectures.com [aklectures.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 10. 2-硝基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. igchemsolutions.com [igchemsolutions.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 14. CCOHS: Sodium Hydroxide [ccohs.ca]

- 15. quora.com [quora.com]

Application Notes and Protocols for Reductive Cyclization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

Introduction: Strategic Importance of Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of pharmaceuticals and bioactive molecules. Its derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of functionalized quinolines is, therefore, a cornerstone of drug discovery and development. One of the most elegant and efficient strategies to construct the quinoline core is through the reductive cyclization of appropriately substituted nitroarenes.

This guide provides a comprehensive overview of robust and scalable methods for the reductive cyclization of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate to yield the valuable intermediate, Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.

Overview of Reductive Cyclization Strategies

The transformation of this compound into Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with one of the adjacent ester groups, followed by tautomerization to the more stable 4-hydroxyquinoline form. The choice of reducing agent is critical and dictates the reaction conditions, chemoselectivity, and scalability of the process. We will explore three primary, industrially relevant methods:

-

Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst and molecular hydrogen.

-

Iron-Mediated Reduction (Béchamp Reduction): A classical, cost-effective, and robust method using iron powder in an acidic medium.

-

Stannous Chloride (SnCl₂) Reduction: A versatile method that proceeds under mild conditions and is tolerant of various functional groups.

Caption: General workflow for the reductive cyclization.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes, often proceeding with high yields and minimal byproducts.[1] The choice of catalyst, solvent, and reaction conditions can be tailored to optimize the reaction. For the reductive cyclization of this compound, palladium on carbon (Pd/C) is a common and effective catalyst.

Mechanism of Catalytic Hydrogenation

The mechanism of catalytic hydrogenation involves the adsorption of both the nitroarene and molecular hydrogen onto the surface of the metal catalyst.[2] The H-H bond of hydrogen is weakened, and hydrogen atoms are transferred to the nitro group in a stepwise manner, proceeding through nitroso and hydroxylamine intermediates before forming the aniline.[3] The resulting amine then undergoes intramolecular cyclization.

Caption: Simplified mechanism of catalytic hydrogenation.

Detailed Protocol for Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar high-pressure reactor

-

Celite®

Procedure:

-

Reactor Setup: In a high-pressure reactor, add this compound (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% Pd).

-

Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate to dissolve the substrate.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to 50-100 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C | Highly active and selective for nitro group reduction. |

| Solvent | MeOH or EtOAc | Good solubility for the substrate and product. |

| Pressure | 50-100 psi H₂ | Sufficient for efficient reduction without requiring specialized high-pressure equipment. |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. |

Method 2: Iron-Mediated Reductive Cyclization (Béchamp Reduction)

The Béchamp reduction is a classical and highly reliable method for the reduction of aromatic nitro compounds using iron powder in an acidic medium, typically acetic acid.[4][5][6] This method is cost-effective and tolerant of a wide range of functional groups, making it suitable for large-scale synthesis.

Mechanism of Béchamp Reduction

The Béchamp reduction involves the oxidation of iron metal to iron(II) and iron(III) oxides, with the concomitant reduction of the nitro group.[4] The reaction is thought to proceed through a series of single electron transfers from the iron surface to the nitro group, with protonation by the acidic solvent.

Caption: Key intermediates in the Béchamp reduction.

Detailed Protocol for Fe/AcOH Reductive Cyclization

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and acetic acid.

-

Addition of Iron: To the stirred solution, add iron powder (3-5 eq) portion-wise to control the initial exotherm.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the excess iron and iron salts. Wash the filter cake with ethanol.

-

Neutralization: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | Iron powder | Inexpensive and effective. |

| Solvent | EtOH/AcOH | Acetic acid provides the necessary protons, while ethanol aids in solubility. |

| Temperature | Reflux | Ensures a reasonable reaction rate. |

| Work-up | Neutralization | Essential to remove acetic acid and facilitate product extraction. |

Method 3: Stannous Chloride (SnCl₂) Reduction

Reduction of aromatic nitro compounds using stannous chloride (tin(II) chloride) is a mild and versatile method that is often used when other reducible functional groups are present in the molecule.[7][8][9] The reaction can be carried out in various solvents, including ethanol, ethyl acetate, and concentrated hydrochloric acid.

Mechanism of SnCl₂ Reduction

In this reaction, Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The mechanism involves a series of electron transfers from SnCl₂ to the nitro group, with subsequent protonation.

Detailed Protocol for SnCl₂ Reductive Cyclization

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

-

Addition of SnCl₂: Add stannous chloride dihydrate (3-5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and pour it into a stirred mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Filtration: A precipitate of tin salts may form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Extraction: Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the organic phase under reduced pressure to afford the crude product, which can be purified as needed.

| Parameter | Condition | Rationale |

| Reducing Agent | SnCl₂·2H₂O | Mild reducing agent, tolerant of many functional groups. |

| Solvent | EtOH or EtOAc | Provides good solubility and is relatively easy to remove. |

| Temperature | Room temp to 60 °C | Mild conditions are usually sufficient. |

| Work-up | Bicarbonate quench | Neutralizes the reaction and precipitates tin salts for easy removal. |

Characterization of Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate

The expected product can be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the methoxy group of the ester, and a broad singlet for the hydroxyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the quinoline core.[10][11] |

| Mass Spec (LC-MS) | A molecular ion peak corresponding to the calculated mass of the product.[10][11] |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=O stretching (ester), and C=C and C=N stretching in the aromatic system. |

Conclusion and Best Practices

The reductive cyclization of this compound provides a direct and efficient route to the valuable quinoline intermediate, Methyl 2-chloro-4-hydroxyquinoline-3-carboxylate. The choice between catalytic hydrogenation, Fe/AcOH reduction, and SnCl₂ reduction will depend on factors such as the desired scale of the reaction, cost considerations, and the presence of other functional groups.

For high purity and green chemistry considerations, catalytic hydrogenation is often the preferred method. For cost-effectiveness and robustness on a larger scale, the Béchamp reduction remains a viable and powerful option. The SnCl₂ reduction offers a mild alternative that is particularly useful in complex molecule synthesis where chemoselectivity is paramount.

Regardless of the method chosen, careful monitoring of the reaction progress and a well-executed work-up are crucial for obtaining a high yield of the pure product. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important transformation.

References

-

Béchamp, A. The Béchamp reduction. Wikipedia. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. National Institutes of Health. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

-

Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI. [Link]

-

Iron-catalyzed reductive radical cyclization of organic halides in the presence of NaBH4: evidence of an active hydrido iron(I) catalyst. National Institutes of Health. [Link]

-

The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. National Institutes of Health. [Link]

-

Bechamp Reduction. Chem-Station. [Link]

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

-

Bechamp Reduction. Name-Reaction.com. [Link]

-

Chemists' Guide to Béchamp Reduction. Scribd. [Link]

-

SnCl2 reduction of Nitro. The Hive. [Link]

-

Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]

-

Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

-

Transforming Nano Metal Nonselective Particulates into Chemoselective Catalysts for Hydrogenation of Substituted Nitrobenzenes. ACS Publications. [Link]

-

Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. National Institutes of Health. [Link]

-

Iron mediated reductive cyclization/oxidation for the generation of chemically diverse scaffolds: An approach in drug discovery. National Institutes of Health. [Link]

-

Iron-catalyzed intramolecular reductive cyclization of o-nitroarenes to indoles under visible light irradiation. ResearchGate. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

-

Iron-Catalyzed Dearomatizing Reductive Cyclization of Arenes. National Institutes of Health. [Link]

-

Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. ResearchGate. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. scispace.com [scispace.com]

- 8. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Procedures for nucleophilic aromatic substitution to produce Dimethyl 2-(2-chloro-6-nitrophenyl)malonate

Application Note: Synthesis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate via Nucleophilic Aromatic Substitution

Abstract & Scope

This technical guide details the optimized protocols for the synthesis of This compound , a critical intermediate often employed in the synthesis of functionalized indoles, oxindoles, and other nitrogen heterocycles.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] Two distinct methodologies are presented to accommodate varying scales and raw material availability:

-

Method A (High-Fidelity): Utilizes 2-chloro-6-nitrofluorobenzene for rapid, high-yield synthesis at the research scale.

-

Method B (Cost-Effective): Utilizes 2,3-dichloronitrobenzene (1,2-dichloro-3-nitrobenzene) for larger-scale applications where cost is a driver, despite higher steric hindrance.

Chemical Strategy & Mechanism

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[3] The dimethyl malonate anion (generated by a base) attacks the aromatic ring at the position activated by the electron-withdrawing nitro group.

-

Regioselectivity: In the precursor 2,3-dichloronitrobenzene, the chlorine at position 2 is ortho to the nitro group, while the chlorine at position 1 is meta. Resonance stabilization of the Meisenheimer complex is only possible upon attack at the ortho or para positions. Therefore, substitution occurs exclusively at C2, yielding the desired 2-chloro-6-nitro substitution pattern in the product.

-

Leaving Group Effect: Fluoride (Method A) is a superior leaving group to Chloride (Method B) in SNAr reactions due to the high electronegativity of fluorine, which lowers the energy of the transition state for the rate-determining nucleophilic attack.

Figure 1: SNAr mechanism showing the regioselective attack at the position ortho to the nitro group.

Experimental Protocols

Method A: High-Fidelity Synthesis (Fluorine Displacement)

Recommended for medicinal chemistry (mg to g scale) due to cleaner profiles and milder conditions.

Reagents:

-

2-Chloro-6-nitrofluorobenzene (1.0 equiv)

-

Dimethyl malonate (1.2 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous (0.2 M concentration)

Procedure:

-

Anion Formation: To a flame-dried flask under N2, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

-

Nucleophile Addition: Add dimethyl malonate (1.2 equiv) dropwise over 15 minutes. Evolution of H2 gas will be observed.[4] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

-

Substrate Addition: Add a solution of 2-chloro-6-nitrofluorobenzene (1.0 equiv) in THF dropwise to the malonate anion solution.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Note: The reaction is often exothermic; monitor internal temperature.

-

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient, typically 0-20% EtOAc).

Method B: Scale-Up Synthesis (Chlorine Displacement)

Recommended for process development (>100 g scale) utilizing cheaper starting materials.

Reagents:

-

2,3-Dichloronitrobenzene (1.0 equiv)[5]

-

Dimethyl malonate (1.5 equiv)

-

Potassium Carbonate (K2CO3), anhydrous, micronized (2.0 equiv)

-

Dimethyl Sulfoxide (DMSO) or DMF (0.5 M concentration)

Procedure:

-

Setup: Charge a reactor with 2,3-dichloronitrobenzene (1.0 equiv), dimethyl malonate (1.5 equiv), and K2CO3 (2.0 equiv).

-

Solvent: Add DMSO. The reaction is heterogeneous (slurry).

-

Reaction: Heat the mixture to 80–100°C for 12–18 hours.

-

Critical: Chlorine is a poorer leaving group; heat is required to overcome the activation energy and steric hindrance at the C2 position.

-

-

Monitoring: Monitor by HPLC. The reaction is complete when the starting material < 2%.

-

Workup: Cool to RT. Pour the reaction mixture into ice-water (5x reaction volume) with vigorous stirring.

-

Outcome: The product often precipitates as a solid or oil.

-

Acidification: Adjust pH to ~4 with 1M HCl to ensure neutral species (avoid decarboxylation with strong acid).

-

-

Isolation: Filter the solid or extract with MTBE/Toluene. Recrystallize from Isopropanol/Hexanes if necessary.

Comparative Data & Analytics

| Parameter | Method A (Fluoro-Precursor) | Method B (Chloro-Precursor) |

| Reaction Time | 2–4 Hours | 12–24 Hours |

| Temperature | 20–25°C (RT) | 80–100°C |

| Yield (Typical) | 85–95% | 70–85% |

| Impurity Profile | Very Clean | Potential for bis-alkylation or hydrolysis |

| Cost | High (Fluoro-aromatics) | Low (Commodity chemical) |

Analytical Characterization (Expected):

-

1H NMR (400 MHz, CDCl3):

- 8.0–8.1 (d, 1H, Ar-H ortho to NO2)

- 7.7–7.8 (d, 1H, Ar-H ortho to Cl)

- 7.5 (t, 1H, Ar-H meta)

- 5.4 (s, 1H, Ar-CH-(COOMe)2) — Diagnostic methine proton

- 3.8 (s, 6H, -OCH3)

Process Safety & Troubleshooting

Safety Hazards

-

Sodium Hydride: Reacts violently with moisture, releasing flammable H2 gas. Use under inert atmosphere.

-

Exotherms: SNAr reactions can be exothermic. On large scale (Method B), control heating ramp rates to prevent thermal runaway.

-

Nitro Compounds: Potential energetic materials. Avoid distilling the crude product to dryness at high temperatures (>150°C).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method B) | Stirring/Solubility | K2CO3 must be micronized. Ensure vigorous stirring. Switch solvent to DMF. |

| Bis-Alkylation | Excess Base/Malonate | Control stoichiometry strictly. Use 2.0+ equiv of malonate if mono-selectivity is poor (though steric hindrance usually prevents bis-addition here). |

| Decarboxylation | Acidic Workup/Heat | Avoid strong acids during workup. Keep pot temperature <50°C during concentration. |

| Regioisomer Mix | Wrong Starting Material | Verify precursor is 2,3-dichloro (vicinal), NOT 2,5- or 3,4-dichloro. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

References

-

Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link (Mechanistic foundations of nucleophilic attacks on nitroarenes).

- Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. (Context on SNAr vs Coupling).

-

Organic Syntheses, Coll. Vol. 10. (2004). Synthesis of Dimethyl 2-(2-nitrophenyl)malonate. p. 327. Link (General protocol adaptation for nitro-aryl malonates).

-

BenchChem Technical Library. (2025). Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Link (Regioselectivity data for 2,3-dichloronitrobenzene).

-

PubChem Compound Summary. (2025). 2,3-Dichloronitrobenzene.[5][6][7][8] Link (Physical properties and safety data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 6. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0581148A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

- 8. US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]

Application Note: Scalable Synthesis Protocols for 2-Chloro-6-nitrophenyl Malonate Esters

This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-(2-chloro-6-nitrophenyl)malonate esters . These compounds are critical "Type A" C-alkylated intermediates used in the synthesis of complex heterocycles, including oxindoles , indoles (via reductive cyclization), and spiroindolinones found in various drug candidates (e.g., for DDR1 inhibition).

Executive Summary

The 2-chloro-6-nitrophenyl malonate scaffold represents a sterically congested, electron-deficient aryl dicarbonyl system. Its synthesis is primarily driven by the need to access 4- or 7-substituted indoles and oxindoles which are difficult to synthesize via classical Fischer indole methods.

This guide details the synthesis of Dimethyl 2-(2-chloro-6-nitrophenyl)malonate (and its diethyl analog) via Nucleophilic Aromatic Substitution (SNAr) . Unlike simple arylations, the presence of ortho-chloro and ortho-nitro groups creates significant steric hindrance, requiring optimized conditions to suppress side reactions (e.g., decarboxylation or oligomerization) while maintaining process safety.

Retrosynthetic Analysis & Strategy

The construction of the sterically crowded C–C bond relies on the high nucleophilicity of the malonate enolate and the activation provided by the nitro group.

Figure 1: Retrosynthetic disconnection showing the SNAr strategy.

Key Strategic Considerations

-

Leaving Group Selection: Fluorine is the required leaving group (from 1-fluoro-2-chloro-6-nitrobenzene). Chlorine is generally too sluggish in this specific sterically crowded ortho,ortho-disubstituted context unless high temperatures (which risk safety) are used.

-

Base Selection:

-

Lab Scale:NaH (Sodium Hydride) provides rapid, irreversible deprotonation but poses hydrogen evolution risks.

-

Process Scale:K₂CO₂ or Cs₂CO₃ in polar aprotic solvents (DMF/DMSO) are safer, manageable alternatives.

-

-

Regioselectivity: The nucleophile attacks the position ortho to the nitro group. The fluorine atom is activated by the -I (inductive) and -M (mesomeric) effects of the nitro group.

Experimental Protocols

Method A: High-Yield Lab Scale Synthesis (NaH/THF)

Recommended for gram-scale preparation where yield is paramount and cryogenic cooling is available.

Reagents:

-

Dimethyl malonate (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.5 equiv)

-

2-Chloro-6-nitrofluorobenzene (1.0 equiv) [CAS: 2106-49-2]

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Enolate Formation: To a flame-dried 3-neck flask under N₂, add NaH (1.5 equiv) and anhydrous THF (10 vol). Cool to 0°C .

-

Addition: Add Dimethyl malonate (1.2 equiv) dropwise over 30 minutes. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution/suspension forms.

-